N,N-diethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
N,N-diethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a nitro group at the 4-position and a carboxamide group at the 5-position of the pyrazole ring, along with diethyl and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Carboxamide Formation: The carboxamide group can be introduced by reacting the pyrazole derivative with appropriate carboxylic acid derivatives or amides.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and carboxamide positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines and thiols.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Pyrazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N,N-diethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-diethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide: Similar structure with the nitro group at the 3-position.
N,N-diethyl-1-methyl-4-amino-1H-pyrazole-5-carboxamide: Similar structure with an amino group instead of a nitro group.
Uniqueness
N,N-diethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14N4O3 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
N,N-diethyl-2-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C9H14N4O3/c1-4-12(5-2)9(14)8-7(13(15)16)6-10-11(8)3/h6H,4-5H2,1-3H3 |
InChI Key |
GHDAJKOKUHRTCE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=NN1C)[N+](=O)[O-] |
Origin of Product |
United States |
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